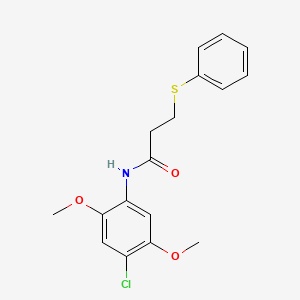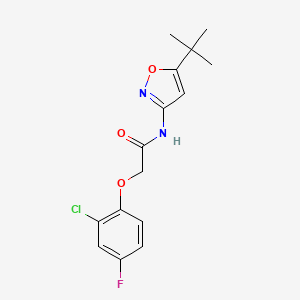
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity in recent years due to its powerful psychedelic effects. The synthesis method of this compound is complex and requires a high level of expertise.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide is not fully understood. However, it is believed to act as a partial agonist of the serotonin 2A receptor, which is responsible for its hallucinogenic effects. It may also act on other receptors in the brain, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been found to have potent hallucinogenic effects, similar to other phenethylamine compounds. It can cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide has several advantages and limitations for lab experiments. Its potent hallucinogenic effects make it a useful tool for studying the central nervous system and the serotonin 2A receptor. However, its complex synthesis method and high level of expertise required make it difficult to produce, limiting its availability for research purposes.
将来の方向性
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide. One direction is to study its effects on other receptors in the brain, such as the dopamine and norepinephrine receptors. Another direction is to study its effects on different animal models, such as mice and rats. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide is a multi-step process that involves the use of various chemicals and reagents. The synthesis method is complex and requires a high level of expertise, making it difficult for inexperienced chemists to produce the compound. The synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-chlorophenethylamine to produce 2,5-dimethoxyphenethylamine. This compound is then reacted with thioanisole to produce N-(2,5-dimethoxyphenethyl)-4-methoxythiophenylacetamide. This compound is then reacted with thionyl chloride to produce N-(2,5-dimethoxyphenethyl)-4-chlorothiophenylacetamide, which is then reacted with phenylmagnesium bromide to produce this compound.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent hallucinogenic effects, similar to other phenethylamine compounds such as mescaline and MDMA. It has also been found to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its hallucinogenic effects.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)8-9-23-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQNZCYLDIDEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCSC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)


![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)

![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)
![benzyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5012953.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)
![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)
![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)
![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)
![1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one](/img/structure/B5012994.png)